Product packaging for 8-Hydroxy Debrisoquin(Cat. No.:CAS No. 46286-45-7)

8-Hydroxy Debrisoquin

Cat. No.: B021751
CAS No.: 46286-45-7
M. Wt: 191.23 g/mol
InChI Key: GNHPFQJFGPVJNU-UHFFFAOYSA-N
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Description

8-Hydroxy Debrisoquin, identified by CAS number 46286-45-7, is a significant phenolic metabolite of the antihypertensive agent Debrisoquin. With a molecular formula of C 10 H 13 N 3 O and a molecular weight of 191.23 g/mol, this compound is a critical reference standard and tool in pharmacological and metabolic research. Its primary research value lies in the study of the Cytochrome P450 2D6 (CYP2D6) enzyme. Debrisoquin is a classic probe drug for the polymorphic CYP2D6 enzyme, and this compound is one of several isomeric metabolites produced during its biotransformation. Research involving this compound is fundamental to understanding the debrisoquine oxidation polymorphism, which affects the metabolism of over 50 common pharmaceutical agents. By quantifying this and other metabolites like 4-hydroxydebrisoquine, researchers can determine an individual's CYP2D6 metabolic phenotype (e.g., Poor Metabolizer or Extensive Metabolizer), which is crucial for the field of pharmacogenetics. This compound is supplied as a solid with a melting point of 283-286°C (dec.) and predicted pKa of 9.60. It is offered For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O B021751 8-Hydroxy Debrisoquin CAS No. 46286-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHPFQJFGPVJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196784
Record name 8-Hydroxydebrisoquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46286-45-7
Record name 8-Hydroxydebrisoquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxydebrisoquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymology and Regioselectivity of 8 Hydroxy Debrisoquin Formation

Role of Cytochrome P450 Enzymes in Debrisoquin Hydroxylation

The biotransformation of debrisoquine (B72478) is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. upol.cz These enzymes, particularly those in the CYP2D subfamily, play a critical role in the hydroxylation of debrisoquine. psu.edu

Contribution of CYP2D6 to the Aromatic Hydroxylation of Debrisoquin at the 8-Position

The cytochrome P450 enzyme CYP2D6 is the principal catalyst in the metabolism of debrisoquine. taylorandfrancis.comwikipedia.org While the most well-known metabolic pathway is the alicyclic 4-hydroxylation, extensive research has unequivocally demonstrated that CYP2D6 is also responsible for the hydroxylation of debrisoquine at each of its aromatic positions, leading to the formation of 5-, 6-, 7-, and 8-hydroxydebrisoquine. tandfonline.com Studies utilizing human liver microsomes and yeast microsomes containing cDNA-derived CYP2D6 have confirmed the enzyme's role in producing these phenolic metabolites. tandfonline.com In fact, the four phenolic metabolites can constitute over 60% of the total identified products in in vitro systems. tandfonline.com The formation of 8-hydroxydebrisoquine, although typically a minor product compared to other hydroxylated metabolites, is a direct result of CYP2D6 activity. tandfonline.comnih.gov

Investigations into Other Cytochrome P450 Isoforms Potentially Involved in 8-Hydroxy Debrisoquin Formation

While CYP2D6 is the primary enzyme, some evidence suggests the potential involvement of other CYP isoforms in debrisoquine metabolism. For instance, CYP1A1 has been mentioned as possibly playing a role. taylorandfrancis.com However, the predominant and most clinically significant pathway for the formation of all hydroxylated metabolites of debrisoquine, including this compound, is through CYP2D6. tandfonline.comdrugbank.com The contribution of other enzymes to the formation of this compound specifically is not as clearly defined and appears to be minor compared to the well-established role of CYP2D6.

Regioselective Hydroxylation Profile of Debrisoquin Leading to this compound

The hydroxylation of debrisoquine by CYP2D6 is not random; it exhibits a distinct pattern of regioselectivity, meaning that certain positions on the molecule are preferentially hydroxylated over others.

Comparative Formation Rates of Debrisoquin Hydroxylated Metabolites, Including this compound

Studies have consistently shown a specific order of preference for the hydroxylation of debrisoquine. The major metabolite is typically 4-hydroxydebrisoquine (B23357). taylorandfrancis.comtandfonline.com Among the aromatic hydroxylated metabolites, a general pattern of regioselectivity has been observed. In studies with human liver microsomes and cDNA-expressed CYP2D6, the pattern of formation was 4-hydroxydebrisoquine > 7-hydroxydebrisoquine > 6-hydroxydebrisoquine > 8-hydroxydebrisoquine > 5-hydroxydebrisoquine. tandfonline.com Another study in healthy British volunteers reported a similar priority order of 4 > 7 > 6 > 5 > 8. nih.gov In extensive metabolizers (EMs) of debrisoquine, 8-hydroxydebrisoquine is excreted in detectable but relatively small amounts, for instance, up to 1.3% of the dose in one study. nih.gov In poor metabolizers (PMs), the formation of phenolic metabolites, including 8-hydroxydebrisoquine, is often not detected. nih.gov

MetaboliteFormation Rank (in vitro) tandfonline.comFormation Rank (in vivo) nih.gov
4-Hydroxydebrisoquine11
7-Hydroxydebrisoquine22
6-Hydroxydebrisoquine33
8-Hydroxydebrisoquine45
5-Hydroxydebrisoquine54

Mechanistic Hypotheses for Aromatic Hydroxylation, such as Benzylic Radical Spin Delocalization

The mechanism behind the regioselective aromatic hydroxylation of debrisoquine has been a subject of scientific inquiry. One prominent hypothesis moves beyond the simple idea of multiple binding orientations of the substrate within the CYP2D6 active site. tandfonline.com While multiple orientations could theoretically lead to hydroxylation at different positions, the energy requirements for aromatic hydroxylation in this model were found to be unfavorable. tandfonline.com

An alternative and more comprehensive proposal suggests a mechanism based on benzylic radical spin delocalization . tandfonline.com This hypothesis posits that the reaction proceeds through the formation of a benzylic radical. The unpaired electron in this radical is not localized to a single carbon atom but is delocalized across the aromatic ring. This delocalization influences the susceptibility of different positions on the ring to hydroxylation. This model, which considers the mechanism of oxidation in addition to the spatial orientation of the substrate, can satisfactorily explain the formation of all the hydroxylated metabolites of debrisoquine, including this compound, from a single binding orientation. tandfonline.com The general mechanism of metabolic aromatic ring hydroxylation often involves the formation of an epoxide (arene oxide) intermediate, which then rearranges to the final arenol (B1447636) product. mdpi.com

Genetic and Polymorphic Influences on 8 Hydroxy Debrisoquin Formation

Polymorphism of Debrisoquin Hydroxylation and its Association with 8-Hydroxy Debrisoquin Formation

The metabolism of debrisoquine (B72478) is characterized by significant interindividual differences, a phenomenon known as genetic polymorphism. taylorandfrancis.com This variation is attributed to the CYP2D6 enzyme, which metabolizes debrisoquine into several oxidation products. scispace.comnih.gov The primary and most studied pathway is the alicyclic hydroxylation that produces 4-hydroxy debrisoquine. taylorandfrancis.comnih.gov However, the metabolic process also yields other hydroxylated metabolites, including 5-, 6-, 7-, and 8-hydroxy debrisoquine, through aromatic hydroxylation. scispace.comnih.gov

This genetic polymorphism gives rise to at least two principal phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). researchgate.netnih.gov EMs possess functional CYP2D6 enzymes and efficiently metabolize debrisoquine, while PMs have a deficient enzymatic activity due to inheriting two non-functional alleles of the CYP2D6 gene. nih.govdrugbank.com Consequently, individuals with the PM phenotype show a significantly reduced ability to produce hydroxylated metabolites, including 8-hydroxy debrisoquine. Research has shown that while EMs excrete detectable levels of 8-hydroxy debrisoquine, this metabolite may be absent in the urine of PMs. nih.gov The genetic control of this process is autosomal recessive, meaning the PM phenotype manifests in individuals homozygous for the recessive alleles. taylorandfrancis.com

Linkage of Aromatic Hydroxylation, Including the 8-Position, to the Same Gene Locus Controlling Alicyclic 4-Hydroxylation

Research has established a clear link between the genetic control of debrisoquine's primary metabolic pathway (alicyclic 4-hydroxylation) and its minor pathways (aromatic hydroxylation). Studies conducted in diverse populations, including Nigerian, Ghanaian, and British Caucasian subjects, have demonstrated that the capacity for aromatic hydroxylation to produce 5-, 6-, 7-, and 8-hydroxy debrisoquine parallels the alicyclic 4-hydroxylation of the drug. scispace.comnih.govnih.govresearchgate.net

Population and Ethnic Variability in this compound Excretion Patterns

The genetic polymorphism of CYP2D6, which dictates the formation of this compound, shows significant variability across different ethnic and geographic populations. taylorandfrancis.comnih.gov These interethnic differences manifest as variations in the frequencies of poor metabolizer (PM) phenotypes and the specific CYP2D6 alleles present in a given population. Current time information in Atebubu-Amantin, GH.nih.gov

The prevalence of the poor metabolizer (PM) phenotype for debrisoquine hydroxylation varies markedly among different ethnic groups. In Caucasian populations of European descent, the frequency of PMs is consistently reported to be between 5% and 10%. taylorandfrancis.comCurrent time information in Atebubu-Amantin, GH. In contrast, studies in African populations have revealed a more varied landscape.

In a Ghanaian population, the incidence of PMs was found to be approximately 6%. nih.gov Studies in Nigerian populations have yielded conflicting results, with one study reporting a PM frequency of 8.1%, while another study in a different cohort found no PMs. Current time information in Atebubu-Amantin, GH.journals.co.za This highlights potential diversity even within a single country. Black African and African American populations generally show a PM incidence of around 2–7%. taylorandfrancis.com These differences are a direct reflection of the varying frequencies of the underlying deficient CYP2D6 alleles in these populations. Current time information in Atebubu-Amantin, GH.

Table 1: Frequency of Poor Metabolizer (PM) Phenotype for Debrisoquine Hydroxylation in Different Populations

PopulationNumber of Subjects (n)Frequency of PMs (%)Source(s)
Caucasian (British)-8% nih.gov
Caucasian (Swedish)7575.4% researchgate.net
Caucasian (General)-5-10% taylorandfrancis.comCurrent time information in Atebubu-Amantin, GH.
Ghanaian2335.6% Current time information in Atebubu-Amantin, GH.
Ghanaian-6% nih.gov
Nigerian1238.1% nih.govjournals.co.za
San Bushmen9619% researchgate.net

The relationship between an individual's genetic makeup (genotype) and their observable metabolic capacity (phenotype) is fundamental to understanding the variation in this compound formation. mdpi.com An individual's phenotype—categorized as poor (PM), intermediate (IM), extensive (EM), or ultrarapid (UM)—is determined by the combination of alleles they possess at the CYP2D6 gene locus. mdpi.com

Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles (e.g., homozygous for CYP2D64 or having a gene deletion, CYP2D65). drugbank.comresearchgate.net

Extensive Metabolizers (EMs): This group has at least one, and typically two, functional CYP2D6 alleles. mdpi.comresearchgate.net

Direct studies correlating genotype with metabolite excretion have provided clear evidence for the impact on this compound. A study involving healthy volunteers with known CYP2D6 genotypes demonstrated that EMs (homozygous for the functional CYP2D61 allele) excreted 8-hydroxy debrisoquine in their urine, accounting for up to 1.3% of the administered debrisoquine dose. nih.gov In stark contrast, this phenolic metabolite was not detected in the urine of PMs (homozygous for the non-functional CYP2D64 allele). nih.gov

This demonstrates a direct genotype-phenotype correlation: the presence of functional CYP2D6 alleles allows for the aromatic hydroxylation pathway to proceed, leading to the formation and excretion of 8-hydroxy debrisoquine. Conversely, the absence of functional CYP2D6 alleles in PMs effectively shuts down this metabolic route, preventing its formation. nih.govnih.gov

Analytical Methodologies for 8 Hydroxy Debrisoquin Quantification and Metabolic Profiling

Sample Preparation and Derivatization Strategies for 8-Hydroxy Debrisoquin Measurement

Proper sample preparation is a critical prerequisite for accurate and reliable GC-MS analysis, ensuring the sample is suitable and free from interfering components. organomation.com For the analysis of this compound and other phenolic metabolites in urine, a key step is the deconjugation of glucuronide conjugates. nih.gov This is typically achieved by treating the urine sample with a β-glucuronidase solution at a controlled pH and temperature (e.g., pH 5.0 at 37°C for 24 hours). nih.gov

Following enzymatic hydrolysis, extraction is necessary to isolate the analytes from the complex urine matrix. organomation.com While specific extraction details for this compound are part of broader methods, general techniques like liquid-liquid extraction or solid-phase extraction are common. organomation.com

Derivatization is a chemical modification process used to enhance analyte volatility or detectability for GC analysis. organomation.compsu.edu In the context of Debrisoquin metabolites, derivatization is often employed. nih.gov However, some studies using modern capillary columns have found that further derivatization of the phenolic group on this compound may not be necessary. nih.gov In methods where derivatization is used, common strategies include alkylation or silylation to protect polar functional groups like hydroxyls and amines. psu.edu

Validation Parameters for this compound Analytical Assays

Validation of an analytical method is essential to ensure it provides consistent, reliable, and accurate data. globalresearchonline.net Key validation parameters, as outlined by guidelines like the International Conference on Harmonization (ICH), include accuracy, precision, specificity, linearity, range, and limits of detection and quantification. globalresearchonline.neteuropa.eu

For a GC-MS assay quantifying this compound, specific validation data has been reported. nih.gov A calibration curve was constructed for this compound in the concentration range of 0.5–5.0 μg/mL in blank human urine. nih.gov The assay demonstrated a limit of sensitivity of 0.2 μg/mL and a correlation coefficient (r²) of 0.918, indicating good linearity within the tested range. nih.gov The precision of the assay was assessed through interassay variation, which was found to be in the range of 5–10%. nih.gov Accuracy, another critical parameter, is the measure of closeness between the true value and the measured value. globalresearchonline.net It is often assessed across a specified range using multiple determinations at different concentration levels. europa.eu

Table 3: Reported Validation Parameters for an this compound GC-MS Assay

Validation Parameter Reported Value/Range Reference
Linearity (Calibration Curve Range) 0.5–5.0 µg/mL nih.gov
Correlation Coefficient (r²) 0.918 nih.gov
Limit of Sensitivity 0.2 µg/mL nih.gov

Drug Drug Interactions and Environmental Modulators of 8 Hydroxy Debrisoquin Metabolism

Impact of Enzyme Inhibitors on Debrisoquin Hydroxylation, and Potential Relevance to 8-Hydroxy Debrisoquin Formation

The hydroxylation of debrisoquin is susceptible to inhibition by a wide range of compounds. This inhibition primarily targets the CYP2D6 enzyme, which is responsible for the well-documented debrisoquin polymorphism. doctorlib.org When the primary metabolic pathway of 4-hydroxylation is blocked or slowed by an inhibitor, the metabolism of debrisoquin may be shifted towards alternative pathways, potentially altering the production ratio of other metabolites like this compound.

Numerous drugs have been identified as inhibitors of debrisoquin metabolism. These interactions are clinically significant as they can lead to a phenocopy of the poor metabolizer (PM) phenotype in individuals who are genetically extensive metabolizers (EMs). researchgate.net

Key Research Findings on Enzyme Inhibitors:

Quinidine (B1679956) and Quinine: Quinidine is an exceptionally potent competitive inhibitor of CYP2D6 and, consequently, debrisoquin 4-hydroxylation. drugbank.comnih.gov Studies have shown that even low doses of quinidine can significantly increase the debrisoquine (B72478) metabolic ratio (MR), effectively "normalizing" the metabolic capacity in ultrarapid metabolizers. nih.gov Quinine also demonstrates inhibitory effects on this pathway. drugbank.com

Phenothiazine Antipsychotics: Drugs such as chlorpromazine, levomepromazine, and thioridazine (B1682328) have been shown to inhibit the oxidative metabolism of debrisoquin, leading to a higher metabolic ratio. researchgate.net Patients treated with these medications may be phenotypically converted to poor metabolizers. researchgate.net

Anticancer Drugs: In vitro studies have investigated the inhibitory potential of various anticancer drugs on debrisoquin hydroxylation. Vinblastine was found to inhibit bufuralol (B1668043) 1'-hydroxylation, a reaction used as a proxy for debrisoquin metabolism, with a Ki of 90 μM. aacrjournals.org

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): This neurotoxin, known to induce Parkinson's disease, is a potent competitive inhibitor of the cytochrome P450 isozymes that catalyze debrisoquine 4-hydroxylation. jst.go.jp

Other Drugs: A wide array of other medications, including certain antidepressants, β-adrenergic blockers, and antiarrhythmics, are known substrates and inhibitors of CYP2D6 and can thus interfere with debrisoquin hydroxylation. jst.go.jpnih.gov For example, the co-administration of antidepressants and neuroleptics has been observed to shift the distribution of the debrisoquine metabolic ratio towards higher values. nih.gov

The inhibition of CYP1A1, another enzyme capable of carrying out debrisoquine 4-hydroxylation, by compounds like alpha-naphthoflavone (B191928) further underscores the complexity of these interactions. drugbank.com The inhibition of these major pathways could logically redirect debrisoquin towards other metabolic routes, thereby affecting the formation of this compound.

Inhibitor ClassSpecific ExamplesEnzyme(s) TargetedObserved Effect on Debrisoquin Metabolism
AntiarrhythmicsQuinidine, QuinineCYP2D6, CYP1A1Potent competitive inhibition of debrisoquin 4-hydroxylation. drugbank.comnih.gov
Antipsychotics (Phenothiazines)Chlorpromazine, Thioridazine, Levomepromazine, PerphenazineCYP2D6Significant increase in debrisoquine metabolic ratio. researchgate.net
Anticancer DrugsVinblastineCYP2D6 (via bufuralol hydroxylation)Inhibition of hydroxylation. aacrjournals.org
NeurotoxinsMPTPCYP2D6Potent competitive inhibition of debrisoquin 4-hydroxylation. jst.go.jp

Influence of Inducers on Debrisoquin Metabolism and its Hydroxylated Products

Enzyme induction is another critical mechanism that can alter the metabolism of debrisoquin and the subsequent formation of its hydroxylated metabolites. Induction involves an increased synthesis of metabolic enzymes, leading to a faster rate of drug metabolism. emich.edu This can decrease the plasma concentrations of the parent drug and potentially increase the formation of its metabolites, including this compound.

The induction of cytochrome P450 enzymes can be drug-specific and is influenced by the individual's genetic makeup (phenotype).

Key Research Findings on Enzyme Inducers:

Rifampin (Rifampicin): This potent enzyme inducer has been shown to significantly increase the metabolism of drugs cleared by pathways shared with debrisoquin. oatext.com In a study on propranolol, rifampin increased its total oral clearance about fourfold in both extensive (EM) and poor (PM) metabolizers of debrisoquin. nih.gov Notably, the induction of the 4-hydroxylation pathway was fifteenfold greater in EMs than in PMs, suggesting that the CYP2D6-related enzyme system is highly inducible in individuals with functional alleles. nih.gov

Dexamethasone and Phenobarbital: Dexamethasone is listed as a CYP2D6 inducer. iu.edu Phenobarbital is a known inducer of various CYPs, including those involved in drug biotransformation, and has been shown to influence the polymorphic oxidation of sparteine (B1682161), a process metabolically linked to debrisoquin. oatext.comfda.gov

InducerEnzyme(s) TargetedObserved/Potential Effect on Debrisoquin Metabolism
Rifampin (Rifampicin)CYP3A4, CYP2C9, CYP2D6-related pathwaysSignificantly increases clearance of drugs metabolized by similar pathways; induction is phenotype-dependent. oatext.comnih.gov
DexamethasoneCYP2D6Listed as a CYP2D6 inducer, expected to increase debrisoquin metabolism. iu.edu
PhenobarbitalCYP2B6, CYP2C9, other CYPsKnown to influence sparteine oxidation, suggesting potential to induce debrisoquin metabolism. oatext.comfda.gov

Endogenous and Exogenous Factors Affecting Debrisoquin Hydroxylation Pathways

Beyond specific drug interactions, a host of endogenous (internal) and exogenous (external) factors can modulate the enzymatic pathways responsible for debrisoquin hydroxylation, thereby influencing the formation of this compound. acs.org

Endogenous Factors:

Genetic Polymorphism: The most significant endogenous factor is the genetic polymorphism of the CYP2D6 gene. researchgate.nethmdb.ca This leads to distinct populations of poor (PM), extensive (EM), intermediate (IM), and ultrarapid (UM) metabolizers based on the presence of non-functional, reduced-function, normal, or multiple copies of the gene, respectively. doctorlib.org Poor metabolizers have a markedly decreased rate of debrisoquin hydroxylation due to a deficiency of the CYP2D6 enzyme. einsteinmed.edu This directly and profoundly impacts the formation of all hydroxylated metabolites.

Disease States: Pathophysiological conditions, particularly liver disease, can significantly alter drug metabolism. aub.edu.lb In patients with liver cirrhosis, the metabolism of debrisoquin was found to be decreased by 71%. mdpi.com The expression and activity of specific CYP enzymes can be selectively affected, with some studies in hepatocellular carcinoma patients showing increased levels of CYP2D6, while others showed decreases, highlighting the complexity of the disease's impact. aub.edu.lb

Hormonal Status: Conditions like hypothyroidism and hyperthyroidism have been associated with altered metabolism of some drugs, suggesting a potential influence on debrisoquin hydroxylation pathways. doctorlib.org

Exogenous Factors:

Dietary Components: The diet contains numerous phytochemicals that can act as inhibitors or inducers of drug-metabolizing enzymes. researchgate.net For example, grapefruit juice is a well-known inhibitor of intestinal CYP3A4. researchgate.net While specific studies on dietary effects on this compound formation are scarce, the principle that dietary constituents can modulate metabolic pathways is well-established.

In Vitro and in Vivo Research Models for Studying 8 Hydroxy Debrisoquin Formation

Human Liver Microsomal and Recombinant Enzyme Systems for Debrisoquin Hydroxylation

Human liver microsomes (HLMs) and recombinant enzyme systems are foundational in vitro tools for investigating the kinetics of debrisoquine (B72478) hydroxylation. HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a mixture of drug-metabolizing enzymes, providing a physiologically relevant environment for metabolic studies. psu.edumatilda.sciencepnas.org Competitive inhibition studies using HLMs have demonstrated that certain substances, like quinidine (B1679956), have a very high affinity for the CYP2D6 enzyme responsible for converting debrisoquine to its 4-hydroxy metabolite. matilda.science However, these studies also revealed that while quinidine binds strongly, it is not significantly metabolized by this particular isozyme. matilda.science

Recombinant enzyme systems, which involve expressing a single human CYP enzyme (like CYP2D6) in a host system such as yeast or insect cells, allow for the detailed characterization of a specific enzyme's activity without the interference of other enzymes present in HLMs. psu.eduresearchgate.netpharmgkb.org These systems have been used to determine the kinetic parameters (Km and Vmax) for debrisoquine 4-hydroxylation by different CYP2D6 variants. For instance, studies with recombinant CYP2D6.1, CYP2D6.10, and CYP2D6.17 have quantified the differences in their ability to metabolize debrisoquine. psu.edunih.gov The intrinsic clearance (Vmax/Km) of debrisoquine is significantly lower for the CYP2D6.10 and CYP2D6.17 variants compared to the wild-type CYP2D6.1. psu.edu Specifically, the Vmax for debrisoquine 4-hydroxylation by CYP2D6.1 was found to be 6.6-fold higher than that for CYP2D6.10 and 1.1-fold higher than for CYP2D6.17. psu.edu

Interactive Data Table: Kinetic Parameters of Debrisoquine 4-Hydroxylation by Recombinant CYP2D6 Variants

CYP2D6 Variant Km (μM) Vmax (pmol/min/pmol P450) Intrinsic Clearance (CLint, μl/min/pmol P450) Reference
CYP2D6.1 73.7 1.32 0.02 psu.edu
CYP2D6.10 95.81 (1.3-fold of .1) 0.20 (15.2% of .1) ~0.002 (11.8% of .1) psu.edu
CYP2D6.17 110.55 (1.5-fold of .1) 1.20 (90.9% of .1) ~0.01 (64.2% of .1) psu.edu

Km represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of reaction. CLint is a measure of the enzyme's catalytic efficiency.

Studies have also explored the impact of specific amino acid substitutions on enzyme function. For example, substituting phenylalanine at position 120 with alanine (B10760859) in CYP2D6 was found to markedly increase the Vmax for debrisoquine 4-hydroxylation by 11-fold compared to the wild-type enzyme, while the Km value remained similar. researchgate.net In contrast, investigations into the CYP2D635 variant, using yeast-expressed enzymes, showed that it has nearly identical kinetic parameters for debrisoquine oxidation as the wild-type CYP2D61. pharmgkb.org

Transgenic Animal Models for Studying Human CYP2D6-Mediated Debrisoquine Metabolism

Due to significant species differences in CYP2D enzymes, standard animal models are often inadequate for studying human CYP2D6-mediated metabolism. psu.edunih.gov To overcome this, transgenic mouse models expressing the human CYP2D6 gene have been developed. psu.eduresearchgate.netnih.govtandfonline.com These "humanized" mice provide a valuable in vivo system to investigate the pharmacokinetics and metabolism of CYP2D6 substrates like debrisoquine. nih.govtandfonline.comnih.gov

In these transgenic mice, the human CYP2D6 protein is expressed in the liver, intestine, and kidney, mirroring its distribution in humans. nih.govresearchgate.netnih.gov Pharmacokinetic studies in these models have demonstrated a significantly higher clearance and shorter half-life of debrisoquine compared to wild-type mice, which lack this human enzyme. psu.eduresearchgate.netnih.gov For example, the systemic clearance of debrisoquine was found to be 6.2-fold higher in CYP2D6-transgenic mice (94.1 L/h/kg) than in wild-type mice (15.2 L/h/kg). nih.gov Consequently, the systemic exposure to 4-hydroxydebrisoquine (B23357) was 8.6-fold higher in the transgenic mice. nih.gov This efficient metabolism of debrisoquine in CYP2D6-humanized mice results in a pharmacokinetic profile similar to that of extensive metabolizers in human populations. psu.edunih.gov

Interactive Data Table: Pharmacokinetic Parameters of Debrisoquine in Wild-Type vs. CYP2D6-Humanized Mice

Mouse Type Debrisoquine Clearance (l/h/kg) Debrisoquine Half-life (h) Urinary 4-OH-DEB (% of dose) Urinary Debrisoquine (% of dose) Reference
Wild-Type 15.2 ± 0.9 16.5 ± 4.5 6.2 ± 3.1 61.0 ± 9.0 psu.eduresearchgate.netnih.gov
CYP2D6-Humanized 94.1 ± 22.3 6.9 ± 1.6 28.9 ± 12.5 14.6 ± 6.4 psu.eduresearchgate.netnih.gov

Data represent mean ± standard deviation.

Furthermore, these models have been used to study the regulation of the CYP2D6 gene. For instance, by creating a mouse line with both the human CYP2D6 gene and a conditional mutation in the hepatic transcription factor HNF4α, researchers have shown that HNF4α plays a role in regulating CYP2D6 activity in vivo. psu.eduresearchgate.netnih.gov Deletion of HNF4α resulted in a more than 50% decrease in debrisoquine 4-hydroxylase activity in these humanized mice. psu.eduresearchgate.netnih.gov

Human Cohort Studies and Population Pharmacokinetic Investigations of Debrisoquin Metabolites

Human cohort studies have been fundamental in establishing the concept of polymorphic drug metabolism, with debrisoquine serving as a key probe drug. hmdb.cataylorandfrancis.comtandfonline.com These studies involve administering a test dose of debrisoquine to a group of healthy volunteers and then measuring the urinary ratio of the parent drug to its 8-hydroxy metabolite (referred to as the metabolic ratio, or MR). taylorandfrancis.comnih.gov This allows for the classification of individuals into different phenotype groups, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). taylorandfrancis.comtandfonline.comki.se

These population studies have revealed significant inter-individual and inter-ethnic variability in debrisoquine hydroxylation. hmdb.caamazonaws.com For example, about 5-10% of Caucasian populations are PMs, exhibiting a reduced ability to metabolize debrisoquine. hmdb.cataylorandfrancis.com In contrast, the frequency of the PM phenotype is much lower in Asian populations (0-2%). taylorandfrancis.commednexus.org These phenotypic differences are linked to genetic polymorphisms in the CYP2D6 gene. tandfonline.comamazonaws.com

Interactive Data Table: Debrisoquine Metabolic Ratio (MR) and Phenotype Classification in Caucasian Populations

Phenotype Metabolic Ratio (MR) Range Description Reference
Poor Metabolizer (PM) > 12.6 Deficient metabolism taylorandfrancis.com
Extensive Metabolizer (EM) < 12.6 "Normal" metabolism taylorandfrancis.com
Ultrarapid Metabolizer (UM) < 0.1 Markedly increased metabolism ki.se

MR is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample.

Population pharmacokinetic studies have further correlated CYP2D6 genotypes with the disposition of debrisoquine and its metabolites. nih.govnih.gov For instance, a study in Swedish Caucasians demonstrated marked differences in the plasma concentration-time profiles of debrisoquine and 4-hydroxydebrisoquine among individuals with different numbers of functional CYP2D6 genes. nih.gov The area under the curve (AUC) for debrisoquine was highest in individuals with no functional genes (PMs) and lowest in an individual with 13 copies of the gene (an ultrarapid metabolizer). nih.gov Conversely, the AUC for 4-hydroxydebrisoquine increased with the number of functional CYP2D6 genes. nih.gov

Studies in various populations, including Nigerian, Sinhalese, and Tanzanian, have highlighted the global diversity in CYP2D6 activity and its impact on debrisoquine metabolism. ki.senih.govoup.comnih.govscispace.com For example, a study in a Sinhalese population in Sri Lanka found a lower frequency of the poor metabolizer phenotype for debrisoquine compared to Caucasians. nih.gov Research in a Tanzanian population identified a novel CYP2D6 allele, CYP2D6*29, which leads to reduced catalytic activity and a slower rate of debrisoquine hydroxylation. ki.senih.gov These findings underscore the importance of considering genetic and ethnic factors in understanding the variability of 8-hydroxy debrisoquine formation.

Pharmacogenetic and Pharmacogenomic Significance of 8 Hydroxy Debrisoquin Research

8-Hydroxy Debrisoquin as an Indicator in Debrisoquin Metabolic Capacity Studies

The capacity of an individual to metabolize debrisoquine (B72478) is a key indicator of Cytochrome P450 2D6 (CYP2D6) enzyme activity. nih.gov This is clinically assessed using a phenotyping test that measures the urinary metabolic ratio (MR) of the parent drug to its primary metabolite, 4-hydroxydebrisoquine (B23357), typically over an 8-hour period following a test dose. taylorandfrancis.comnih.gov This test allows for the classification of individuals into distinct metabolizer phenotypes. researchgate.net

Debrisoquine metabolism, however, is not limited to 4-hydroxylation. The CYP2D6 enzyme also catalyzes the formation of other minor metabolites, including 1-hydroxydebrisoquine, 3-hydroxydebrisoquine, and 8-hydroxydebrisoquine. taylorandfrancis.comnih.gov Research has shown that the formation of these minor metabolites is also dependent on CYP2D6 function. Specifically, 8-hydroxydebrisoquine has been detected in the urine of extensive metabolizers (EMs), with excretions accounting for up to 1.3% of the administered dose, whereas it was not detected in the urine of poor metabolizers (PMs). nih.gov This finding establishes that the presence and quantity of 8-hydroxydebrisoquine is also an indicator of a functional CYP2D6 enzyme, even though it is not used in the standard MR calculation. The traditional debrisoquine test provides a reliable method for evaluating CYP2D6 metabolic phenotype. taylorandfrancis.com

Metabolizer PhenotypeDescriptionMetabolic Ratio (MR) Debrisoquine/4-Hydroxydebrisoquine taylorandfrancis.comscielo.br
Poor Metabolizer (PM)Little to no CYP2D6 function.&gt; 12.6
Intermediate Metabolizer (IM)Metabolize drugs at a rate between Poor and Extensive.Generally between PM and EM ranges.
Extensive (Normal) Metabolizer (EM)Normal CYP2D6 function.&lt; 12.6
Ultrarapid Metabolizer (UM)Greater-than-normal CYP2D6 function.Very low, often between 0.01 and 0.15. nih.gov

Implications for Understanding Inter-Individual Variability in Drug Response in the Context of CYP2D6 Activity

The significant inter-individual variability observed in debrisoquine metabolism is primarily due to genetic polymorphism in the CYP2D6 gene. auckland.ac.nzhmdb.ca The CYP2D6 gene is highly polymorphic, with over 100 known alleles, many of which result in absent, reduced, normal, or increased enzyme activity. nih.govfrontiersin.org This genetic variation is the direct cause of the different metabolizer phenotypes. wikipedia.org

The relationship between an individual's CYP2D6 genotype and their metabolic phenotype is well-established. researchgate.net

Poor Metabolizers (PMs) typically have two non-functional CYP2D6 alleles. nih.govresearchgate.net

Intermediate Metabolizers (IMs) carry one reduced-function allele with one non-functional allele, or two reduced-function alleles. frontiersin.org

Extensive (Normal) Metabolizers (EMs) have two fully functional alleles. nih.gov

Ultrarapid Metabolizers (UMs) possess multiple copies of a functional CYP2D6 gene, leading to significantly increased enzyme activity. nih.govcpicpgx.org

The excretion of debrisoquine metabolites, including both 4-hydroxydebrisoquine and the minor metabolite 8-hydroxydebrisoquine, is critically dependent on the number of functional CYP2D6 alleles an individual possesses. nih.govnih.gov Studies have demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme. nih.govresearchgate.net This genetic basis for metabolic variability explains why individuals can have vastly different responses to the approximately 25% of clinically used drugs that are metabolized by CYP2D6. wikipedia.org

Number of Active CYP2D6 GenesPredicted PhenotypeExample Plasma AUC (0-8h) Ratio (Debrisoquine:4-hydroxydebrisoquine) nih.gov
0Poor Metabolizer (PM)22:1
1Intermediate Metabolizer (IM)22:7
2Extensive Metabolizer (EM)7:19
3 or 4Ultrarapid Metabolizer (UM)6:28
13Ultrarapid Metabolizer (UM)1:17

Contribution to the Broader Field of Drug Metabolism and Xenobiotic Biotransformation

Research on debrisoquine and its metabolites has profoundly influenced the broader fields of drug metabolism and the biotransformation of xenobiotics (foreign compounds). nih.gov The discovery of the debrisoquine polymorphism in the 1970s was a landmark event that helped establish the clinical significance of genetic variation in drug-metabolizing enzymes. nih.govnih.gov This research provided one of the first and most compelling examples of how a single gene defect could dramatically alter a drug's metabolic pathway, leading to observable and predictable differences in drug response. nih.gov

The metabolism of xenobiotics is typically divided into phases. Phase I reactions, catalyzed by enzymes like the Cytochrome P450 superfamily, introduce or expose functional groups on a foreign compound. wikipedia.orgnih.gov The hydroxylation of debrisoquine to its various metabolites (4-hydroxy, 8-hydroxy, etc.) is a classic example of a Phase I reaction. taylorandfrancis.com Phase II reactions then conjugate these modified compounds to increase their water solubility for excretion. wikipedia.org The debrisoquine model was instrumental in:

Demonstrating the impact of genetics on Phase I metabolism: It provided a clear, measurable link between genotype and metabolic phenotype. researchgate.net

Establishing the probe drug concept: Debrisoquine became a prototypic in-vivo probe to assess the activity of a specific enzyme (CYP2D6), a concept now widely used in pharmacology. nih.govnih.gov

Advancing personalized medicine: The understanding that individuals can be classified as poor, extensive, or ultrarapid metabolizers based on their genetics laid the scientific groundwork for genotype-guided drug therapy. nih.govopenaccessjournals.com

Future Directions in this compound Related Research

While the debrisoquine/4-hydroxydebrisoquine metabolic ratio is a robust tool, considerable variability in drug clearance still exists among individuals with the same CYP2D6 genotype. nih.govnih.gov Future research aims to explain this remaining variability and refine phenotype prediction.

One key area of investigation involves a more comprehensive analysis of all metabolic pathways. The discovery that debrisoquine is converted to other metabolites, such as 8-hydroxydebrisoquine and the novel metabolite 3,4-dehydrodebrisoquine, suggests that the traditional metabolic ratio may not capture the total metabolic capacity of CYP2D6. nih.govnih.gov The variable formation of these other metabolites could account for some of the intra-genotype differences in metabolism. nih.gov Future studies may focus on developing metabolic profiles that include 8-hydroxydebrisoquine and other minor metabolites to create a more accurate and comprehensive measure of CYP2D6 activity.

Other future directions include:

Investigating regulatory elements: Research into genetic variations outside of the CYP2D6 coding region, such as promoter polymorphisms (e.g., -1584C>G), has shown these can influence gene expression and contribute to higher or lower enzyme activity, further refining phenotype predictions. nih.gov

Refining allele activity scores: There is an ongoing effort to update and improve the activity scores assigned to different CYP2D6 alleles to provide more precise genotype-to-phenotype translations for clinical use. frontiersin.orgmdpi.com

Q & A

Q. What is the established mechanism of action of 8-Hydroxy Debrisoquin in modulating enzymatic or cellular pathways?

this compound acts as a post-ganglionic sympathetic blocker, inhibiting monoamine oxidase (MAO) activity and reducing norepinephrine levels in cardiovascular tissues. For antiviral applications, it inhibits TMPRSS2, a protease critical for SARS-CoV-2 entry into human lung cells (IC50 = 22 μM) . Methodological Insight : Validate mechanisms via in vitro enzyme inhibition assays (e.g., MAO activity in isolated rabbit hearts) and TMPRSS2-dependent viral entry models using human lung cell lines. Dose-response curves and Western blotting can confirm target engagement .

Q. How should researchers prepare stable aqueous solutions of this compound for experimental use?

The compound is supplied as a crystalline solid. Dissolve directly in aqueous buffers (e.g., PBS pH 7.2) at ~1 mg/ml. Avoid long-term storage of solutions (>24 hours) due to potential degradation. Centrifuge suspensions to remove undissolved particles and verify solubility via UV-Vis spectroscopy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Avoid inhalation/ingestion; work in a fume hood with adequate ventilation.
  • In case of skin contact, rinse thoroughly with water and seek medical attention.
  • Dispose of waste via approved hazardous material protocols .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory potency or selectivity?

Modify the 8-hydroxy scaffold to improve binding affinity. For example:

  • Replace the hydroxyl group with bulkier substituents (e.g., quinolin-8-thiol derivatives) to enhance interactions with target proteins.
  • Test derivatives in in vitro TMPRSS2 inhibition assays and compare IC50 values. Monitor cytotoxicity using cell viability assays (e.g., MTT) to balance efficacy and safety .

Q. How should researchers address contradictions in efficacy data between in vitro and in vivo studies?

Discrepancies may arise from bioavailability or metabolic differences.

  • Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models.
  • Compare dose ranges: In vitro IC50 values (e.g., 22 μM for TMPRSS2) may require higher in vivo doses due to protein binding or clearance. Use species-specific metabolic profiling to identify active metabolites .

Q. What experimental designs are optimal for assessing enzyme inhibition kinetics of this compound?

  • Use continuous spectrophotometric assays (e.g., alkaline phosphatase inhibition in serum) with varying substrate concentrations.
  • Calculate Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
  • Include positive controls (e.g., EDTA for metalloenzymes) and validate reversibility through dialysis/reactivation experiments .

Q. How can researchers design robust toxicity studies for long-term applications of this compound?

  • Acute toxicity : Administer escalating doses in rodent models; monitor mortality, organ weight, and histopathology.
  • Reproductive toxicity : Follow OECD guidelines for teratogenicity screening in zebrafish or mammalian models.
  • Genotoxicity : Perform Ames tests or comet assays to assess DNA damage. Reference GHS hazard classifications for informed risk mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.